2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular weight of 242.2 . It is a type of fluoro-bicyclo[1.1.1]pentane .
Synthesis Analysis
The synthesis of this compound involves a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes . The synthesis process involves a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane skeleton . The bridge-fluorination of the compound significantly influences its acidity .Chemical Reactions Analysis
The chemical reactions involving this compound include decarboxylative functionalization . This is the first successful decarboxylative coupling of BCP-F2 building blocks reported via photoredox mechanism .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied . The bridge-fluorination of the compound significantly increased its acidity .Future Directions
Mechanism of Action
Mode of Action
It is known that fluoro-substituted bicyclo[111]pentanes (F-BCPs) have been incorporated into the structure of various drugs, replacing the phenyl ring . This suggests that the compound may interact with its targets in a similar manner to these drugs, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
The use of f-bcps in drug design has been shown to improve the physicochemical properties of the resulting compounds . This suggests that the compound may influence biochemical pathways by modulating the activity of its targets, leading to downstream effects on cellular processes.
Pharmacokinetics
Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to enhance its potency, selectivity, and pharmacokinetic profile . As such, the bicyclo[1.1.1]pentane (BCP) scaffold in this compound, which is rich in sp3-hybridised carbon atoms, may contribute to its bioavailability.
Result of Action
The use of f-bcps in drug design has been shown to improve the activity and physicochemical properties of the resulting compounds . This suggests that the compound may have beneficial effects at the molecular and cellular level.
Properties
IUPAC Name |
2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-8-3-1-7(2-4-8)10-5-11(6-10,9(16)17)12(10,14)15/h1-4H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRESOFSDEKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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